molecular formula C13H20N2O3 B4738672 N-(2-methoxy-5-methylphenyl)-N'-(3-methoxypropyl)urea

N-(2-methoxy-5-methylphenyl)-N'-(3-methoxypropyl)urea

Cat. No. B4738672
M. Wt: 252.31 g/mol
InChI Key: SUTJVDIWUALZSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxy-5-methylphenyl)-N'-(3-methoxypropyl)urea, also known as AG-99 or Agrochemical 99, is a chemical compound that is widely used in scientific research. It is a potent inhibitor of plant growth, and its mechanism of action is well understood.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)-N'-(3-methoxypropyl)urea is well understood. It inhibits the activity of the enzyme dihydroorotate dehydrogenase, which is involved in the biosynthesis of pyrimidine nucleotides. This leads to a decrease in the level of pyrimidine nucleotides, which are essential for DNA and RNA synthesis, and ultimately results in the inhibition of plant growth.
Biochemical and Physiological Effects:
N-(2-methoxy-5-methylphenyl)-N'-(3-methoxypropyl)urea has several biochemical and physiological effects on plants. It inhibits cell division and elongation, reduces the size of leaves, and alters the morphology of roots. It also affects the expression of genes involved in plant growth and development, and alters the levels of plant hormones such as auxins and cytokinins.

Advantages and Limitations for Lab Experiments

N-(2-methoxy-5-methylphenyl)-N'-(3-methoxypropyl)urea has several advantages for lab experiments. It is a potent inhibitor of plant growth, and its mechanism of action is well understood. It is also stable and easy to handle, and its synthesis method is straightforward. However, it also has some limitations. It is toxic to humans and animals, and its use requires proper safety precautions. It is also expensive, and its effects on different plant species may vary.

Future Directions

There are several future directions for the use of N-(2-methoxy-5-methylphenyl)-N'-(3-methoxypropyl)urea in scientific research. One direction is the development of new plant growth regulators based on its structure and mechanism of action. Another direction is the investigation of its effects on plant-microbe interactions, and its potential use in the development of biocontrol agents. Additionally, its use in the study of plant responses to abiotic stress, such as drought and salinity, is an area of future research. Finally, the investigation of its potential use in the treatment of plant diseases is also an area of future research.

Scientific Research Applications

N-(2-methoxy-5-methylphenyl)-N'-(3-methoxypropyl)urea is widely used in scientific research as a potent inhibitor of plant growth. It is used to study the mechanism of action of plant growth regulators and to investigate the role of plant hormones in plant growth and development. It is also used to study the effect of environmental factors on plant growth and to develop new plant growth regulators.

properties

IUPAC Name

1-(2-methoxy-5-methylphenyl)-3-(3-methoxypropyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3/c1-10-5-6-12(18-3)11(9-10)15-13(16)14-7-4-8-17-2/h5-6,9H,4,7-8H2,1-3H3,(H2,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUTJVDIWUALZSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)NCCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxy-5-methylphenyl)-3-(3-methoxypropyl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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